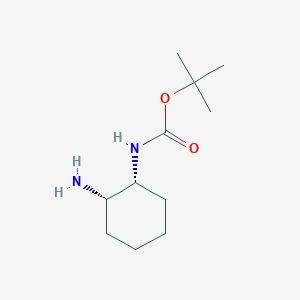

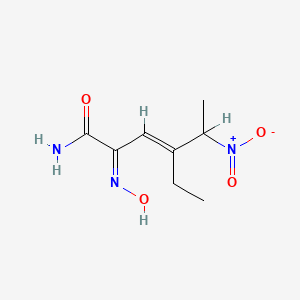

tert-butyl (1R,2S)-2-aminocyclohexylcarbamate

Übersicht

Beschreibung

"tert-butyl (1R,2S)-2-aminocyclohexylcarbamate"

Synthesis Analysis

The synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an essential intermediate for potent CCR2 antagonists, involves an iodolactamization as a key step. This process leads to the formation of a highly functionalized compound through an efficient sequence (Campbell et al., 2009).

Molecular Structure Analysis

The molecular structure of (1RS, 2SR)-1-[N-(tert-butoxycarbonyl)amino]-2-hydroxymethylcylopropane-1-carboxylic acid reveals a Z-configuration of the cyclopropane ring, showcasing hydrogen bonds forming dimers and chains, which significantly influences the conformation in the crystal state (Cetina et al., 2003).

Chemical Reactions and Properties

Chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates demonstrates the versatility of the tert-butyl group in facilitating reactions with a variety of electrophiles to yield high-yield N-ester type compounds (Sakaitani & Ohfune, 1990).

Physical Properties Analysis

The synthesis and molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo(2.2.2)octane-5-carboxylate, as a cyclic amino acid ester, characterized by single crystal X-ray diffraction, highlights significant physical properties including a monoclinic space group and a 1:1 ratio of diastereomers in the crystal (Moriguchi et al., 2014).

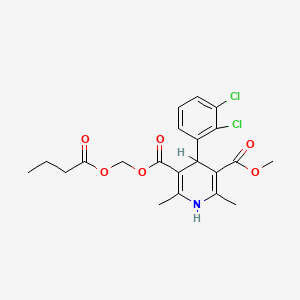

"Cholesteryl n-(trimethylammonioethyl)carbamate chloride"

Synthesis Analysis

The reaction of amines with cholesteryl chloroformate demonstrates the formation of N-substituted cholesteryl carbamates, showcasing the utility of cholesteryl chloroformate in isolating and identifying amines, with thermal decomposition leading to various products including cholesterol (McKay & Vavasour, 1953).

Molecular Structure Analysis

Cholesteryl carbamates, prepared through the reaction with cholesteryl chloroformate and amine derivatives, display liquid crystals properties, indicating the significance of the cholesteryl moiety in determining molecular structure and mesomorphic characteristics (Baciu et al., 2001).

Chemical Reactions and Properties

Synthesis of cholesteryl polyamine carbamates highlights their potential as gene delivery models, with detailed interpretations of their chemical structures and charges, showcasing the impact of the cholesteryl group on the compound's reactivity and interaction with DNA (Geall et al., 2000).

Physical Properties Analysis

The synthesis and liquid crystal properties of urethans, including cholesteryl N-para-substituted-phenylcarbamates, elucidate the mesophase stability and the influence of the cholesteryl moiety on liquid crystalline behavior, demonstrating the versatility of cholesteryl carbamates in material science (Verbit & Lorenzo, 1975).

Wissenschaftliche Forschungsanwendungen

Environmental Presence and Effects of Related Compounds

- Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants (SPAs): SPAs, including compounds related to tert-butyl groups, have been detected in various environmental matrices. These compounds, such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been found in indoor dust, outdoor air particulates, sea sediment, and river water. Toxicity studies suggest that some SPAs may cause hepatic toxicity, endocrine-disrupting effects, or even be carcinogenic, with transformation products potentially being more toxic than the parent compounds (Liu & Mabury, 2020).

Decomposition and Bioremediation

- Decomposition of Methyl Tert-Butyl Ether (MTBE): MTBE, a compound structurally related to tert-butyl groups, has been studied for its decomposition using cold plasma reactors. These studies demonstrate the feasibility of decomposing MTBE, suggesting potential methods for dealing with related compounds in environmental pollution (Hsieh et al., 2011).

Nonchromatographic Bioseparation Processes

- Three-Phase Partitioning (TPP) for Bioseparation: TPP is a green, efficient, and economical method for the separation and purification of bioactive molecules, including those with tert-butyl groups. It can be applied to proteins, enzymes, plant oils, polysaccharides, and other small molecule organic compounds, highlighting its versatility and potential in the purification processes of compounds like tert-butyl (1R,2S)-2-aminocyclohexylcarbamate (Yan et al., 2018).

Advanced Material Synthesis

- Synthesis of N-Heterocycles via Sulfinimines: Chiral sulfinamides, closely related to the tert-butyl group's applications, have been used in the stereoselective synthesis of amines and their derivatives, including N-heterocycles. This review covers the use of tert-butanesulfinamide for asymmetric N-heterocycle synthesis, providing a potential framework for synthesizing complex molecules like tert-butyl (1R,2S)-2-aminocyclohexylcarbamate (Philip et al., 2020).

Safety And Hazards

Eigenschaften

IUPAC Name |

tert-butyl N-[(1R,2S)-2-aminocyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKVIZYGPJIWKOS-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCCC[C@@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363876 | |

| Record name | tert-Butyl [(1R,2S)-2-aminocyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[(1R,2S)-2-aminocyclohexyl]carbamate | |

CAS RN |

364385-54-6, 184954-75-4 | |

| Record name | tert-Butyl [(1R,2S)-2-aminocyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2S)-N1-(tert-Butoxycarbonyl)-1,2-cyclohexanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-N1-(tert-Butoxycarbonyl)-1,2-cyclohexanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![L-Alanine, 3-[1,1-biphenyl]-4-yl-N-[N-[1-(methoxycarbonyl)-4-oxo-4-(phenylamino)butyl]-L-leucyl]-, m](/img/no-structure.png)

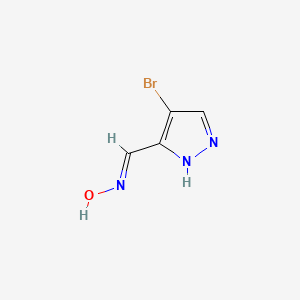

![4-[(Z)-2-Chloroethenyl]pyridine](/img/structure/B1143232.png)

![3-Methyl-3-azabicyclo[3.3.1]nonan-9-YL 2-cyclopentyl-2-hydroxy-2-phenylacetate hydrochloride](/img/structure/B1143239.png)